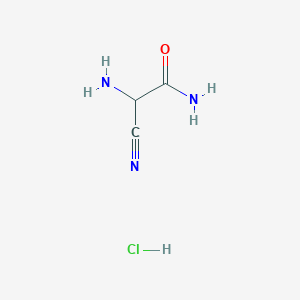

2-Amino-2-cyanoacetamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H6ClN3O |

|---|---|

Molecular Weight |

135.55 g/mol |

IUPAC Name |

2-amino-2-cyanoacetamide;hydrochloride |

InChI |

InChI=1S/C3H5N3O.ClH/c4-1-2(5)3(6)7;/h2H,5H2,(H2,6,7);1H |

InChI Key |

YMBVEKISMARXEM-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(C(=O)N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Cyanoacetamide and Its Structural Analogues

Established Synthetic Pathways to 2-Amino-2-cyanoacetamide (B1359851)

The traditional synthesis of 2-Amino-2-cyanoacetamide has been approached through several well-documented chemical routes. These methods often involve multiple steps and utilize fundamental organic reactions.

One synthetic pathway involves the use of cyanogen (B1215507) derivatives. A typical synthesis of 2-Amino-2-cyanoacetamide involves the reaction of cyanogen bromide with acetamide (B32628) in the presence of a base. ontosight.ai This is followed by the addition of ammonia (B1221849) or an ammonium (B1175870) salt to introduce the final amino group, completing the formation of the target molecule. ontosight.ai

Another established route begins with haloacetic acid precursors. For instance, 2-cyanoacetamide (B1669375), a closely related compound, can be prepared from chloroacetic acid. wikipedia.org This process proceeds through a Kolbe nitrile synthesis, followed by Fischer esterification, and finally, ester aminolysis to yield the cyanoacetamide structure. wikipedia.org

A significant industrial method for producing aminocyanoacetamide involves the catalytic hydrogenation of a nitrosocyanoacetamide intermediate. google.com This process is based on the initial reaction of cyanoacetamide with nitrites at a pH of approximately 2 to form nitrosocyanoacetamide. google.comgoogle.com The subsequent step is the catalytic hydrogenation of this intermediate to yield the final aminocyanoacetamide product. google.com

The hydrogenation is typically carried out using a noble metal catalyst, such as finely dispersed platinum or platinum oxide, on a common support material like carbon, alumina, or silica. google.com The reaction conditions can be varied, as detailed in the table below.

| Parameter | Condition |

| Pressure | 1-100 bar (preferably 1-10 bar) google.com |

| Temperature | 0-80°C (preferably 20-50°C) google.com |

| Medium | Aqueous (e.g., water) or non-aqueous (e.g., methanol (B129727), ethanol) google.com |

| Catalyst | Noble metals (e.g., Platinum) on a support google.com |

| Duration | 30 minutes to 20 hours, depending on other conditions google.com |

This method provides a direct and industrially applicable route to the target compound. google.com

The amidation of cyanoacetate (B8463686) esters is a common and versatile method for synthesizing cyanoacetamides. researchgate.netorgsyn.org A direct synthesis of 2-Amino-2-cyanoacetamide can be achieved from aminocyanoacetic acid ethyl ester. chemicalbook.com In this reaction, the ester is dissolved in methanol, cooled, and treated with ammonia gas to facilitate the amidation, yielding the desired product. chemicalbook.com

Similarly, the parent compound, 2-cyanoacetamide, is frequently prepared by reacting an ester like ethyl cyanoacetate or butyl cyanoacetate with ammonia. orgsyn.orggoogle.comguidechem.com This reaction can be performed using concentrated aqueous ammonia or gaseous ammonia, often in the presence of a basic catalyst such as sodium methoxide (B1231860). orgsyn.orggoogle.comguidechem.com The reaction is typically exothermic and requires cooling to control the temperature. google.comguidechem.com Yields for this type of reaction are generally high, often reaching 86-91%. orgsyn.orgguidechem.com

| Precursor | Reagent | Catalyst | Solvent | Yield |

| Ethyl Cyanoacetate | Aqueous Ammonia | None specified | None (neat) | 86-88% orgsyn.org |

| n-Butyl Cyanoacetate | Gaseous Ammonia | Sodium Methoxide | n-Butanol | 91% google.comguidechem.com |

| Aminocyanoacetic acid ethyl ester | Gaseous Ammonia | None specified | Methanol | 53.6% (pure) chemicalbook.com |

Novel and Green Chemistry Approaches in 2-Amino-2-cyanoacetamide Synthesis

Recent developments in synthetic chemistry have focused on creating more efficient and environmentally friendly processes. These include cascade reactions and one-pot methodologies that reduce waste and improve atom economy.

Cascade reactions, which involve a series of coupled enzymatic or chemical reactions in a single pot, offer an efficient route to complex molecules by minimizing the need for isolating intermediates. nih.gov In the context of cyanoacetamide chemistry, one-pot protocols have been developed for the synthesis of more complex structural analogues. nih.govresearchgate.net

For example, a one-pot, three-component reaction has been described for the synthesis of 2-aminoquinoline-3-carboxamides. nih.gov This process starts with an amine, methyl cyanoacetate, and 2-aminobenzaldehyde, demonstrating how a cyanoacetate precursor can be used in a multicomponent reaction scaffold. nih.govnih.gov Another example involves a one-pot reaction of cyanoacetohydrazide with activated nitriles like cyanoacetamide and various aromatic aldehydes. researchgate.net This process proceeds through a sequence of cascade reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to form N-amino-3-cyano-2-pyridone derivatives. researchgate.net

Furthermore, green chemistry principles are being applied through methods like microwave-assisted synthesis. The Knoevenagel condensation of aromatic aldehydes with 2-cyanoacetamide, a key reaction for creating α,β-unsaturated 2-cyanoacetamide derivatives, has been successfully performed using microwave irradiation with ammonium acetate (B1210297) as a catalyst, aligning with green chemistry goals. nih.gov

Catalytic Hydrogenation Strategies

Catalytic hydrogenation represents a key strategy for the synthesis of 2-amino-2-cyanoacetamide. A notable method involves a two-step process starting from cyanoacetamide, which is a readily available industrial material. google.com In the first step, cyanoacetamide is nitrosated using a nitrite (B80452), such as an alkali metal nitrite, in an acidic medium to form an intermediate, nitroso-cyanoacetamide. google.com

This intermediate is then subjected to catalytic hydrogenation to yield the final product, 2-amino-2-cyanoacetamide. google.com This reduction of a nitroso group to an amino group is a common and effective transformation in organic synthesis. While the specifics for this exact compound involve the hydrogenation of the nitroso-cyanoacetamide intermediate, the broader principle of producing amino compounds through catalytic hydrogenation is well-established. For instance, ruthenium-catalyzed hydrogenation is used to produce optically active amino alcohols from amino acids, demonstrating the effectiveness of this technique in creating compounds with amino functionalities. umaine.edu

The general process can be summarized as follows:

Nitrosation: Cyanoacetamide is reacted with a nitrosating agent (e.g., sodium nitrite) in an acidic solution to form nitroso-cyanoacetamide. google.com

Hydrogenation: The resulting nitroso-cyanoacetamide is then catalytically hydrogenated, reducing the nitroso group to an amino group to form 2-amino-2-cyanoacetamide. google.com

Optimization of Reaction Conditions for Enhanced Efficiency

The efficiency and yield of synthetic routes to 2-amino-2-cyanoacetamide and its precursors are highly dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted include pH, temperature, catalysts, and purification methods.

For the synthesis pathway involving the nitrosation of cyanoacetamide, maintaining a specific pH is crucial. The reaction is typically carried out at a pH of approximately 2. google.com This precise control helps to prevent the formation of by-products and suppresses the generation of nitrous gases, leading to a cleaner reaction and a product that is easier to isolate and purify. google.com The reaction temperature for this step is also controlled, preferably between 0°C and 5°C. google.com

In the synthesis of the precursor cyanoacetamide itself, via the ammonolysis of a cyanoacetate ester, controlling the exothermic reaction is critical. This is often achieved by cooling the reaction vessel to maintain a steady temperature, for example, at 30°C. google.com The choice of catalyst is also vital; basic catalysts such as sodium methoxide are used to facilitate the reaction between the ester and ammonia. google.com Post-reaction purification, such as recrystallization, is a final optimization step to ensure the required quality and purity of the compound. google.com

The following table summarizes key optimization parameters from related syntheses:

| Parameter | Condition | Purpose | Source |

| pH (Nitrosation) | ~2 | Prevent by-products, suppress nitrous gases | google.com |

| Temperature (Nitrosation) | 0°C - 5°C | Control reaction rate and selectivity | google.com |

| Temperature (Ammonolysis) | 30°C (with cooling) | Control exothermic reaction | google.com |

| Catalyst (Ammonolysis) | Basic (e.g., Sodium Methoxide) | Increase reaction rate | google.com |

| Purification | Recrystallization | Improve final product purity | google.com |

Synthesis of Substituted 2-Amino-2-cyanoacetamide Derivatives

The synthesis of N-substituted derivatives of 2-amino-2-cyanoacetamide typically involves the use of pre-substituted starting materials rather than direct substitution on the final molecule. A primary route to obtaining N-substituted cyanoacetamides involves the reaction of substituted aryl or heteroaryl amines with alkyl cyanoacetates. researchgate.net For example, N-(4-substitutedphenyl)-2-cyanoacetamide derivatives can be prepared through the direct reaction of appropriately substituted amines with methyl cyanoacetate. ekb.eg

These N-substituted cyanoacetamides serve as versatile synthons for a variety of heterocyclic systems. ekb.eg The presence of the substituent on the amide nitrogen influences the subsequent reactivity and biological activity of the resulting compounds.

The general reaction for forming N-substituted precursors is shown below:

| Reactant 1 | Reactant 2 | Product |

| Substituted Amine (R-NH₂) | Alkyl Cyanoacetate | N-Substituted-2-cyanoacetamide (R-NH-CO-CH₂-CN) |

These precursors can then potentially be carried forward through nitrosation and hydrogenation steps to yield the corresponding N-substituted 2-amino-2-cyanoacetamide derivatives.

The carbon atom positioned between the cyano and carbonyl groups in cyanoacetamide is an active methylene (B1212753) center, making it susceptible to a variety of C-substitution reactions. researchgate.net These reactions are fundamental to creating a diverse range of structural analogues and are performed on the cyanoacetamide backbone before the introduction of the amino group at the alpha-carbon.

Common C-substitution strategies include:

Knoevenagel Condensation: This reaction involves the condensation of cyanoacetamide with various aldehydes (aliphatic, aromatic, or heteroaromatic) in the presence of a catalyst like N-methylpiperazine. researchgate.netnih.gov This process typically yields α,β-unsaturated 2-cyanoacetamide derivatives. nih.gov

Gewald Reaction: This is a multi-component reaction where an aldehyde or ketone reacts with cyanoacetamide and elemental sulfur in the presence of a base. researchgate.netnih.gov The reaction is a versatile method for synthesizing substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry. nih.gov

Michael Addition: The active methylene group of cyanoacetamide can participate in 1,4-conjugate additions to α,β-unsaturated compounds. researchgate.net

The following table provides examples of C-substitution reactions starting from cyanoacetamide:

| Reaction Type | Reactants | Resulting Structure |

| Knoevenagel Condensation | Cyanoacetamide, Aromatic Aldehyde | Arylidene-cyanoacetamide |

| Gewald Reaction | Cyanoacetamide, Aldehyde/Ketone, Sulfur | 2-Aminothiophene-3-carboxamide |

| Alkylation | Cyanoacetamide, 2-Chloroacetoacetate | Substituted Pyrrole (after cyclization) |

Salt Formation and its Influence on Synthetic Utility (e.g., Hydrochloride)

The conversion of 2-amino-2-cyanoacetamide into a salt, such as its hydrochloride form, is a common and important step that enhances its synthetic utility. While the free base form of an amine can be reactive and potentially unstable, its corresponding salt often exhibits improved physical and chemical properties.

The formation of a hydrochloride salt is typically achieved by treating the 2-amino-2-cyanoacetamide free base with hydrochloric acid. This acid-base reaction results in the protonation of the basic amino group, forming the ammonium chloride salt.

The advantages of converting the compound to its hydrochloride salt include:

Enhanced Stability: Salts are generally more crystalline and less susceptible to degradation during storage compared to their free base counterparts.

Improved Handling: The crystalline nature of salts often makes them easier to handle, weigh, and transfer as solid materials.

Purification: Salt formation can be used as a purification method. The salt may precipitate from a solution in which the free base and impurities are soluble, allowing for isolation by simple filtration.

Controlled Reactivity: In subsequent synthetic steps, the use of a salt can protect the amino group from unwanted side reactions. The free base can be readily regenerated when needed by treatment with a suitable base. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 Cyanoacetamide

Reactivity Profiles of Key Functional Groups

The distinct functional groups of 2-amino-2-cyanoacetamide (B1359851) each exhibit characteristic reactivity, which can be selectively exploited to achieve desired synthetic outcomes.

The primary amino group in 2-amino-2-cyanoacetamide is a key nucleophilic center. Chiral primary α-amino amides, as a class, are recognized for their role as bifunctional organocatalysts. mdpi.com The amino group can act as a Brønsted base site, participating in enamine formation, which is a cornerstone of many asymmetric organic transformations. mdpi.com While specific studies focusing solely on the primary amino group transformations of 2-amino-2-cyanoacetamide are not extensively detailed in the provided context, its general reactivity can be inferred from related structures. It is expected to undergo typical reactions of primary amines, such as acylation, alkylation, and Schiff base formation, which are fundamental steps in the derivatization of the molecule for further synthetic applications.

The cyano (nitrile) group is a versatile functional group that plays a crucial role in the synthetic utility of 2-amino-2-cyanoacetamide. ontosight.ainih.gov It is an electrophilic site susceptible to nucleophilic attack and can be transformed into various other functional groups, such as amines or carboxylic acids, through reduction or hydrolysis, respectively. chemistrysteps.com

In the context of heterocyclic synthesis, the cyano group is particularly important for its participation in cyclization reactions. It can react with bidentate reagents to form a variety of heterocyclic systems. tubitak.gov.trresearchgate.net For instance, the reaction of cyanoacetamide derivatives with reagents like hydrazine (B178648) can lead to the formation of pyrazole (B372694) rings. researchgate.net The cyano group's strong electron-withdrawing nature also activates the adjacent C-2 position, enhancing its reactivity. tubitak.gov.tr

Table 1: Selected Reactions Involving the Cyano Group in Heterocyclic Synthesis

| Reactant(s) | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Benzylidenecyanoacetamide | Hydrazine hydrate (B1144303) or Phenylhydrazine | Pyrazole derivatives | researchgate.net |

The methylene (B1212753) group (C-2) in cyanoacetamide derivatives is flanked by two electron-withdrawing groups (cyano and amide carbonyl), rendering the C-2 hydrogen atoms acidic and the carbon nucleophilic. tubitak.gov.trekb.egresearchgate.net This "active methylene" position readily participates in a variety of condensation and substitution reactions. tubitak.gov.tr

A prominent example is the Knoevenagel condensation, where 2-cyanoacetamide (B1669375) reacts with aldehydes or ketones in the presence of a basic catalyst to form α,β-unsaturated cyanoacetamide derivatives. nih.gov This reaction is a classic carbon-carbon bond-forming method in organic synthesis. nih.gov Furthermore, the active methylene group is central to the Gewald three-component reaction, where it condenses with a carbonyl compound and elemental sulfur to produce highly substituted 2-aminothiophenes. nih.gov

Another important transformation is the reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which leads to the formation of enaminonitrile intermediates. researchgate.net These intermediates are valuable synthons for constructing more complex heterocyclic systems. researchgate.net

Table 2: Examples of Condensation Reactions at the Active Methylene Position | Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference | | :--- | :--- | :--- | :--- | | Knoevenagel Condensation | 2-Cyanoacetamide, Aromatic aldehydes | Ammonium (B1175870) acetate (B1210297) (microwave) | α,β-Unsaturated cyanoacetamides | nih.gov | | Gewald Reaction | Cyanoacetamide, Aldehyde/Ketone | Sulfur, Triethylamine (B128534) | 2-Aminothiophene-3-carboxamides | nih.gov | | Enaminonitrile Formation | 2-Cyano-N-cyclohexylacetamide | DMF-DMA (microwave) | (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | researchgate.net |

The amide carbonyl group is another key electrophilic site within the 2-amino-2-cyanoacetamide structure. ekb.eg The carbonyl carbon is susceptible to nucleophilic attack, a fundamental step in many chemical transformations. In protein structures, interactions between adjacent amide carbonyl groups are crucial for conformational stability, often involving n→π* electronic delocalization where the lone pair of one carbonyl oxygen interacts with the antibonding orbital of the next. nih.govraineslab.comresearchgate.net

Cyclization Reactions in Heterocyclic Synthesis

Cyanoacetamide and its derivatives are exceptionally valuable precursors for the synthesis of a wide range of heterocyclic compounds. researchgate.net The strategic placement of multiple functional groups allows for intramolecular and intermolecular cyclization reactions, leading to the formation of stable ring systems. tubitak.gov.tr

Five-membered heterocycles, such as pyrroles, thiophenes, and pyrazoles, are common structural motifs in many biologically active compounds and pharmaceuticals. frontiersin.org 2-Amino-2-cyanoacetamide is an excellent starting material for constructing these rings.

The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes. nih.gov This one-pot, three-component reaction involves the condensation of a cyanoacetamide, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base. nih.gov The reaction tolerates a wide variety of functional groups on both the cyanoacetamide and the carbonyl component. nih.gov

Pyrrole derivatives can also be synthesized from cyanoacetamide precursors. For example, the reaction of p-chlorocyanoacetanilide with carbon disulfide, followed by methyl iodide, yields a ketene (B1206846) dithioacetal intermediate. This intermediate can then be transformed with formamide (B127407) into a 4-amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide. researchgate.net

Table 3: Synthesis of Five-Membered Heterocycles from Cyanoacetamide Derivatives

| Heterocycle | Synthetic Method | Key Reagents | Precursor | Reference |

|---|---|---|---|---|

| 2-Aminothiophene | Gewald Reaction | Aldehyde/Ketone, Sulfur | Cyanoacetamide | nih.gov |

| Pyrrole | Multi-step synthesis | Carbon disulfide, Methyl iodide, Formamide | p-Chlorocyanoacetanilide | researchgate.net |

Synthesis of Six-Membered Heterocyclic Systems

In addition to five-membered rings, cyanoacetamide derivatives are valuable precursors for the synthesis of various six-membered heterocyclic systems, including pyridines, pyridazines, and naphthyridines. tubitak.gov.tr The reactivity of the active methylene and cyano groups allows for condensation reactions with suitable partners to construct these larger rings. tubitak.gov.tr

For example, the Friedlander cyclocondensation of 2-amino-4,6-dimethyl nicotinaldehyde with cyanoacetamide derivatives in boiling ethanol (B145695) with a catalytic amount of piperidine (B6355638) yields 1,8-naphthyridine (B1210474) derivatives. tubitak.gov.tr Pyridazine (B1198779) derivatives have been synthesized through the reaction of cyanoacetamide derivatives with ethyl 2-arylhydrazono-3-oxobutyrates. tubitak.gov.tr Furthermore, a one-pot reaction of cyanoacetohydrazide, an activated nitrile substrate like cyanoacetamide, and an aromatic aldehyde can produce N-amino-3-cyano-2-pyridone derivatives. researchgate.net This cascade reaction involves a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. researchgate.net

Table 4: Examples of Six-Membered Heterocycles from Cyanoacetamide Derivatives

| Cyanoacetamide Derivative | Co-reactant(s) | Resulting Heterocycle |

| Cyanoacetamide | 2-amino-4,6-dimethyl nicotinaldehyde | 1,8-Naphthyridine derivative tubitak.gov.tr |

| Cyanoacetamide | Ethyl 2-arylhydrazono-3-oxobutyrates | Pyridazine derivative tubitak.gov.tr |

| Cyanoacetamide, Cyanoacetohydrazide, Aromatic aldehyde | (Multicomponent reaction) | N-amino-3-cyano-2-pyridone derivative researchgate.net |

Pyridine (B92270) and Fused Pyridine Derivatives

2-Amino-2-cyanoacetamide and its derivatives are versatile synthons for the synthesis of pyridine and fused pyridine ring systems. ekb.egnih.gov These reactions often proceed through multi-component reactions or cyclocondensation pathways.

One common approach involves the reaction of N-substituted-2-cyanoacetamides with various reagents. For instance, the condensation of N-alkylated-2-cyanoacetamide derivatives with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521) leads to the formation of 3-cyano-2-pyridone derivatives. mdpi.com The reaction between enaminonitriles and primary amines under solvent-free conditions also yields 3-cyano-2-pyridone derivatives.

Furthermore, the reaction of 2-cyanoacetamide with α,β-unsaturated carbonyl compounds, such as enones or enals, in the presence of a strong base like potassium tert-butoxide, can produce either 3-cyano-2-pyridones or 3-unsubstituted-2-pyridones, depending on the presence or absence of oxygen. acs.org In the presence of oxygen, an in-situ oxidation of the Michael-type intermediate occurs, while its absence leads to a "decyanidative aromatization" of the intermediate. acs.org

Fused pyridine systems, such as pyrido[2,3-d]pyrimidines, can be synthesized from 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, which itself can be derived from a precursor made using a cyanoacetamide derivative. nih.gov Treatment of this aminopyridine with reagents like ethyl acetoacetate, acetic anhydride, or formic acid yields the corresponding fused pyrimidine (B1678525) rings. nih.gov Similarly, 1,8-naphthyridine derivatives can be obtained through the reaction of the aminopyridine with malononitrile (B47326). nih.gov

| Reactants | Reagents/Conditions | Product | Reference |

| N-alkylated-2-cyanoacetamide, Acetylacetone | KOH, Ethanol, Reflux | 3-Cyano-2-pyridone derivatives | mdpi.com |

| Enaminonitriles, Primary amine | Solvent-free | 3-Cyano-2-pyridone derivatives | |

| 2-Cyanoacetamide, Enone/Enal | t-BuOK, with O2 | 3-Cyano-2-pyridone | acs.org |

| 2-Cyanoacetamide, Enone/Enal | t-BuOK, without O2 | 3-Unsubstituted-2-pyridone | acs.org |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, Ethyl acetoacetate | - | Pyrido[2,3-d]pyrimidine derivative | nih.gov |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, Malononitrile | - | 1,8-Naphthyridine derivative | nih.gov |

Pyrimidine Annulation

Pyrimidine rings can be effectively synthesized using 2-amino-2-cyanoacetamide derivatives through cyclization reactions. A notable method involves the reaction of 2-aminothiophenes, derived from Gewald three-component reactions utilizing cyanoacetamides, with formamide as a C1 source. nih.govnih.gov This process leads to the formation of N-substituted thienopyrimidones. The mechanism is believed to involve an initial formylation of the amino group, followed by an intramolecular nucleophilic attack by the amide's nitrogen moiety, resulting in the annulation of the pyrimidone ring. nih.gov

Another route to pyrimidine derivatives involves the reaction of disodium (B8443419) cyanocarbonimidodithioate with 2-cyano-N-arylacetamides in the presence of sodium ethoxide. This reaction yields sodium pyrimidine-4-thiolate derivatives, which can be subsequently protonated to form pyrimidine-4-thiols. researchgate.net

| Reactants | Reagents/Conditions | Product | Reference |

| 2-Aminothiophenes (from cyanoacetamides), Formamide | Neat conditions | N-substituted thienopyrimidones | nih.gov |

| 2-Cyano-N-arylacetamides, Disodium cyanocarbonimidodithioate | Sodium ethoxide | Sodium pyrimidine-4-thiolate derivatives | researchgate.net |

Oxazine (B8389632) and Pyridazine Ring Systems

The versatility of 2-amino-2-cyanoacetamide extends to the synthesis of oxazine and pyridazine heterocycles. For instance, the reaction of N-octadecyl-2-cyanoacetamide with phenacyl bromide in the presence of triethylamine affords a butanamide derivative. researchgate.net This intermediate can then be cyclized with hydroxylamine (B1172632) hydrochloride in the presence of sodium carbonate to yield a 2H-1,2-oxazine-5-carboxamide derivative. researchgate.net

Pyridazine derivatives can be synthesized through various pathways. One approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a regioselective route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org Additionally, the reaction of 3-oxo-2-arylhydrazonopropanals with cyanoacetamides can be employed to prepare polyfunctionally substituted 2-aminopyridines, which are precursors for other fused azines. nih.gov

| Reactants | Reagents/Conditions | Product | Reference |

| N-octadecyl-2-cyanoacetamide, Phenacyl bromide, then Hydroxylamine hydrochloride | 1. Triethylamine 2. Sodium carbonate | 2H-1,2-Oxazine-5-carboxamide derivative | researchgate.net |

| 1,2,3-Triazines, 1-Propynylamines | Neutral conditions | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

| 3-Oxo-2-arylhydrazonopropanals, Cyanoacetamides | - | Polyfunctionally substituted 2-aminopyridines | nih.gov |

Chromene and Quinoxalinone Derivatives

2-Amino-2-cyanoacetamide is a key reagent in the synthesis of chromene derivatives, which are prevalent in many natural products. The multi-component reaction between an aldehyde, malononitrile (a related active methylene compound), and a phenol (B47542) is a common method for synthesizing 2-amino-3-cyano-4H-chromenes. mdpi.comnih.gov

N,N'-(methylenebis(1,4-phenylene))bis-(2-cyanoacetamide) can be used as a precursor to synthesize bis(2-iminochromene) derivatives by reacting it with salicylaldehyde (B1680747) derivatives in the presence of ammonium acetate. orientjchem.org These bis(chromene) derivatives can be further reacted with malononitrile or ethyl cyanoacetate (B8463686) to afford bis(chromeno[3,4-c]pyridines) through a Michael addition. orientjchem.org

Quinoxalinone scaffolds can also be accessed using cyanoacetamide chemistry. The Friedländer reaction, a condensation reaction, between 2-aminobenzaldehydes and cyanoacetamides provides a convenient method for preparing 2-aminoquinoline-3-carboxamides, which are structurally related to quinoxalinones. nih.gov

| Reactants | Reagents/Conditions | Product | Reference |

| Aldehyde, Malononitrile, Phenol | - | 2-Amino-3-cyano-4H-chromene | mdpi.comnih.gov |

| N,N'-(methylenebis(1,4-phenylene))bis-(2-cyanoacetamide), Salicylaldehyde derivative | Ammonium acetate | Bis(2-iminochromene) derivative | orientjchem.org |

| Bis(chromene) derivative, Malononitrile/Ethyl cyanoacetate | Piperidine, Dioxane | Bis(chromeno[3,4-c]pyridine) | orientjchem.org |

| 2-Aminobenzaldehydes, Cyanoacetamides | Friedländer reaction conditions | 2-Aminoquinoline-3-carboxamides | nih.gov |

Specific Reaction Types and Transformations

Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions of 2-amino-2-cyanoacetamide and its analogues is the Knoevenagel condensation with carbonyl compounds. nih.gov This reaction involves the interaction of the active methylene group of the cyanoacetamide with an aldehyde or ketone, typically in the presence of a basic catalyst such as piperidine or ammonium acetate, to form α,β-unsaturated 2-cyanoacetamide derivatives. nih.govchemspider.com These condensation products are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net For example, the reaction of aromatic aldehydes with 2-cyanoacetamide in water can yield acrylamides, which can then react with enolates to produce 2-pyridones.

Microwave-assisted Knoevenagel condensation has been employed as a green chemistry approach for the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives, using ammonium acetate as a catalyst. nih.gov

| Reactants | Reagents/Conditions | Product | Reference |

| 2-Cyanoacetamide, Aldehyde/Ketone | Basic catalyst (e.g., piperidine) | α,β-Unsaturated 2-cyanoacetamide | nih.govchemspider.com |

| Aromatic aldehydes, 2-Cyanoacetamide | Ammonium acetate, Microwave irradiation | α,β-Unsaturated 2-cyanoacetamide | nih.gov |

| Aromatic aldehydes, 2-Cyanoacetamide | Water | Acrylamides |

Substitution Reactions

The active methylene group in 2-amino-2-cyanoacetamide is susceptible to nucleophilic substitution reactions. ontosight.ai For instance, 2-cyanoacetamide can be readily alkylated at the C2 position. Nucleophilic substitution in (benzamidomethyl)triethylammonium chloride with 2-cyanoacetamide can occur under mild conditions in aqueous media at ambient temperature without a catalyst to yield a disubstituted cyanoacetamide. researchgate.net

Furthermore, the triethylamine-catalyzed alkylation of 2-cyanoacetamide with 2-chloroacetoacetate, followed by a nucleophilic attack of the amide nitrogen on the carbonyl group and acid-catalyzed dehydration, leads to the formation of a substituted pyrrole. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2-Cyanoacetamide | (Benzamidomethyl)triethylammonium chloride | Aqueous media, ambient temperature | Disubstituted cyanoacetamide | researchgate.net |

| 2-Cyanoacetamide | 2-Chloroacetoacetate | Triethylamine, then acid-catalyzed dehydration | Substituted pyrrole | researchgate.net |

Diazo-Coupling Reactions at the Methylene Center

Diazo-coupling reactions are fundamental transformations in organic chemistry, often utilized for the synthesis of azo compounds. In the context of cyanoacetamide derivatives, this reaction typically involves the active methylene group (a CH₂ group flanked by the electron-withdrawing cyano and carbonyl groups). The protons of this methylene group are sufficiently acidic to be removed by a base, forming a nucleophilic carbanion. This carbanion then attacks an electrophilic diazonium salt, leading to the formation of a hydrazone, which exists in tautomeric equilibrium with the corresponding azo compound.

A representative example involves the coupling of a substituted cyanoacetamide with a diazonium salt in a basic medium like pyridine to yield the corresponding hydrazone derivative. This reaction underscores the nucleophilic character of the α-carbon in typical cyanoacetamides.

It is crucial to note a significant structural distinction in the case of 2-amino-2-cyanoacetamide. This molecule does not possess an active methylene center. Instead, the α-carbon is a methine center (CH) bonded to an amino group (-NH₂). This structural alteration fundamentally changes its reactivity profile compared to standard cyanoacetamide. The C-H proton is generally less acidic than the methylene protons of cyanoacetamide. Consequently, a diazo-coupling reaction at the α-carbon is less favorable and would require stronger basic conditions. The presence of the primary amino group introduces an alternative, more likely site for reaction with a diazonium salt, which would typically lead to the formation of a triazene (B1217601) or other products derived from the diazotization of the amino group itself, rather than coupling at the carbon center.

Table 1: Generalized Diazo-Coupling of a Cyanoacetamide Derivative

| Reactant 1 | Reactant 2 | Base/Solvent | Product Type | Ref. |

|---|

Data synthesized from descriptions of analogous reactions.

Reductive Cyclization Strategies

Reductive cyclization strategies for α-aminonitrile derivatives like 2-amino-2-cyanoacetamide can lead to the formation of important heterocyclic structures, notably pyrazines. While direct reductive cyclization of 2-amino-2-cyanoacetamide is not extensively documented, a well-established biomimetic pathway involves the dimerization of α-amino aldehydes, which are conceptually related intermediates. nih.gov

For 2-amino-2-cyanoacetamide, a hypothetical pathway to a pyrazine (B50134) system would first require the chemical transformation (e.g., hydrolysis and reduction) of the nitrile and amide functionalities to generate a suitable α-aminocarbonyl precursor. This precursor could then enter the dimerization-oxidation sequence. This method highlights a plausible, though indirect, synthetic route from the α-aminonitrile scaffold to valuable pyrazine alkaloids and their derivatives. nih.gov

Table 2: Biomimetic Synthesis of 2,5-Disubstituted Pyrazines

| Precursor | Key Intermediate | Key Steps | Product Class | Ref. |

|---|

This table outlines a general, related strategy as direct data for the specified compound is limited.

Multicomponent Reaction (MCR) Chemistry

Cyanoacetamide and its derivatives are highly versatile building blocks in multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product. nih.govnih.gov One of the most prominent MCRs involving this class of compounds is the Gewald three-component reaction. nih.gov

The Gewald reaction provides a straightforward and efficient route to highly substituted 2-aminothiophenes. The reaction brings together three components:

A compound with an active methylene group (such as a cyanoacetamide derivative).

An aldehyde or a ketone.

Elemental sulfur.

The reaction is typically conducted in the presence of a base, such as triethylamine or piperidine. The proposed mechanism begins with a Knoevenagel condensation between the aldehyde/ketone and the cyanoacetamide to form an α,β-unsaturated nitrile. This is followed by the Michael addition of sulfur to the electron-deficient double bond. The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product. The convenience and high atom economy of the Gewald reaction make it a valuable tool in combinatorial and pharmaceutical chemistry for generating diverse molecular scaffolds. nih.gov

Table 3: The Gewald Three-Component Reaction

| Component 1 | Component 2 | Component 3 | Base Catalyst | Product | Ref. |

|---|

Illustrates the general reactants and products of the Gewald reaction.

Derivatization to Nitrosocyanoacetamides

The active methylene group in standard cyanoacetamide is susceptible to nitrosation, a reaction that introduces a nitroso (-N=O) group. This reaction typically yields 2-cyano-2-hydroxyiminoacetamide, which is the more stable oxime tautomer of the initial C-nitroso product.

The synthesis can be effectively carried out by treating cyanoacetamide with a nitrosating agent under controlled conditions. One common method involves the reaction of cyanoacetamide with sodium nitrite (B80452) in an acidic aqueous solution (e.g., using acetic acid or hydrochloric acid) at low temperatures (0-5 °C). The acid protonates the nitrite to form nitrous acid (HONO), which is the active nitrosating agent that reacts at the nucleophilic α-carbon. An alternative approach involves using an alkyl nitrite under basic conditions.

As with diazo-coupling, the reactivity of 2-amino-2-cyanoacetamide in nitrosation is expected to differ significantly from that of unsubstituted cyanoacetamide. The primary amino group is a potent nucleophile and a more probable site of attack for the nitrosating agent than the α-carbon. Reaction of a primary amine with nitrous acid is a classic method for generating diazonium ions, which could lead to a variety of subsequent products depending on the reaction conditions, rather than forming a C-nitroso or oxime functionality at the α-position.

Table 4: Synthesis of 2-Cyano-2-hydroxyiminoacetamide

| Starting Material | Reagent | Acid/Base | Temperature | Product | Ref. |

|---|---|---|---|---|---|

| Cyanoacetamide | Sodium Nitrite | Acetic Acid or HCl | 0-5 °C | 2-Cyano-2-hydroxyiminoacetamide |

Data compiled from generalized procedures.

Advanced Characterization and Spectroscopic Analysis in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. In studies of reactions involving 2-amino-2-cyanoacetamide (B1359851), ¹H and ¹³C NMR are critical for confirming the formation of new heterocyclic structures.

For instance, in the synthesis of 2-imino-chromene-3-carboxamide derivatives from N-aryl-2-cyanoacetamides, ¹H NMR is used to identify key structural features of the product. The appearance of signals for the chromene H-4 proton at approximately 8.66 ppm and an imino proton (which is exchangeable with D₂O) around 13.40 ppm provides strong evidence for the successful cyclization and formation of the chromene ring system. ekb.eg Similarly, the formation of 2-benzothiazolyl derivatives is supported by the appearance of a multiplet in the ¹H NMR spectrum between 7.12-8.23 ppm, corresponding to the benzothiazolyl protons. ekb.eg

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. For example, in the characterization of a 2-oxopyridine (B1149257) derivative, ¹³C NMR signals at specific chemical shifts can be assigned to the various carbon atoms in the ring system, such as C-3, C-4, C-5, and C-6, as well as the nitrile carbon (C≡N) and the carbonyl carbon (C=O). orientjchem.org The chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for unambiguous structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted 2-Oxopyridine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | 2.39 | 19.0 |

| CH₂ | 3.86 | 26.9 |

| C-3 | - | 88.2 |

| C-4 | - | 161.0 |

| C-5 | - | 75.3 |

| C-6 | - | 159.4 |

| NH₂ | 7.83 | - |

| C≡N | - | 116.1, 116.8 |

| Aromatic C-H | 7.33-7.52 | 126.1-143.5 |

| C-2 (C=O) | - | 157.5 |

Data sourced from a study on bis(2-cyanoacetamide) derivatives. orientjchem.org

Infrared (IR) Spectroscopy for Functional Group Analysis in Chemical Transformations

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, specific vibrational modes of bonds can be observed, providing a molecular fingerprint. In the context of reactions with 2-amino-2-cyanoacetamide, IR spectroscopy is instrumental in tracking the transformation of its key functional groups: the amino (-NH₂), cyano (-C≡N), and acetamide (B32628) (-C(=O)NH₂) moieties.

The progress of a reaction can be monitored by observing the disappearance of characteristic absorption bands of the reactants and the appearance of new bands corresponding to the products. For example, in the cyclization reaction to form 2-imino-chromene-3-carboxamide derivatives, a key indicator of a successful reaction is the disappearance of the strong, sharp absorption band for the nitrile group (C≡N), typically found in the 2200-2300 cm⁻¹ region. ekb.eg Concurrently, the appearance of a new band around 3284 cm⁻¹ for the imino (C=NH) group confirms the formation of the chromene product. ekb.eg

The IR spectra of N-alkylated-2-cyanoacetamide derivatives show characteristic absorption bands for the N-H bond (3182–3303 cm⁻¹), the C≡N bond (2255–2258 cm⁻¹), and the C=O bond (1663–1680 cm⁻¹). mdpi.com When these compounds are further reacted to form 3-cyano-2-pyridone derivatives, changes in the IR spectrum are observed, such as a shift in the C≡N stretching frequency to 2215–2216 cm⁻¹ and the C=O stretch to 1653–1674 cm⁻¹. sciforum.net

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Cyanoacetamide Derivatives

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Amine | N-H stretch | 3100 - 3500 |

| Nitrile | C≡N stretch | 2200 - 2300 |

| Amide | C=O stretch | 1650 - 1680 |

| Imine | C=NH stretch | ~3284 |

Data compiled from various studies on cyanoacetamide derivatives. ekb.egmdpi.comsciforum.net

Mass Spectrometry Techniques for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and can be used to determine the molecular weight of reaction products and to identify reaction intermediates. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for monitoring the progress of a reaction by separating the components of a reaction mixture before they enter the mass spectrometer.

In mechanistic studies, MS can be used to detect short-lived or low-concentration intermediates that are key to understanding the reaction pathway. nih.gov By analyzing the reaction mixture at different time points, the appearance and disappearance of ions corresponding to reactants, intermediates, and products can be tracked.

For example, in the synthesis of various heterocyclic compounds from cyanoacetamide derivatives, mass spectrometry is used to confirm the molecular weight of the final products. The mass spectrum of a synthesized imidazole (B134444) derivative showed a molecular ion peak (M+) at m/z 298, confirming the expected molecular weight. ekb.eg Similarly, for a pyridine (B92270) derivative, the mass spectrum showed a molecular ion peak at m/z 237. ekb.eg In the study of peptide modifications, MS/MS (tandem mass spectrometry) was used to confirm the structure of a cyclized product formed from a cysteine derivative, which involved the loss of an ammonia (B1221849) molecule (17 Da). nih.gov

Chromatographic Methods in Reaction Progress Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for monitoring the progress of a chemical reaction. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

TLC is a simple, rapid, and inexpensive technique used for qualitative monitoring of reactions. A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. The separation of reactants, products, and intermediates is visualized, allowing the chemist to quickly assess the status of the reaction. For example, the synthesis of unsaturated cyanoacetamide derivatives via Knoevenagel condensation can be monitored by TLC using a hexane-ethyl acetate (B1210297) solvent system. nih.gov

HPLC provides quantitative information about the composition of a reaction mixture. By injecting aliquots of the reaction mixture into the HPLC system at various time points, the concentration of reactants and products can be determined from the area of their respective peaks in the chromatogram. This data can be used to determine the reaction kinetics. A study on the determination of 2-cyanoacetamide (B1669375) utilized an HPLC method with a C18 column and a mobile phase of acetonitrile (B52724) and formic acid. nih.gov This method could be adapted to monitor reactions where 2-cyanoacetamide is a reactant. In another example, the cyclization of a peptide was monitored by HPLC, which showed the conversion of the starting peptide to a product with a longer retention time. nih.gov

Crystallographic Studies of Novel Structures Derived from 2-Amino-2-cyanoacetamide (e.g., Single Crystal X-Ray Diffraction)

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure of a reaction product, including bond lengths, bond angles, and stereochemistry.

In the study of heterocyclic compounds derived from cyanoacetamides, X-ray crystallography has been used to definitively confirm the structure of newly synthesized molecules. For instance, the structure of (E)-N-(pyridin-2-yl)-2-cyano-3-phenylprop-2-enamide, a product of a Knoevenagel condensation, was determined by X-ray analysis. nih.gov In another study, the crystal structure of a thieno[2,3-d]pyrimidine (B153573) derivative, which acts as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, was determined by X-ray diffraction. This provided crucial information about how the molecule binds to its target enzymes. nih.gov

The crystal structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, synthesized via a one-pot multi-component reaction, was determined to be monoclinic with the space group C2/c. researchgate.net The analysis revealed details about the planarity of the pyran ring and the dihedral angle between the pyran and phenyl rings, as well as the hydrogen bonding interactions that stabilize the crystal structure. researchgate.net

Table 3: Example of Crystallographic Data for a Pyran Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.3069(8) |

| b (Å) | 9.7023(7) |

| c (Å) | 24.812(2) |

| β (°) | 94.862(6) |

| Z | 8 |

Data for methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Amino 2 Cyanoacetamide and Its Reactivity

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for investigating the molecular properties and reactivity of chemical compounds. These methods, particularly those based on Density Functional Theory (DFT), provide detailed insights into electronic structure, reaction mechanisms, and molecular stability, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science to investigate the electronic structure of many-body systems. researchgate.netmdpi.com For cyanoacetamide derivatives, DFT calculations are employed to predict molecular geometries, electronic properties, and reactivity. researchgate.netresearchgate.net Functionals like B3LYP are commonly used in these studies as they provide reliable results that are often in good agreement with experimental data. researchgate.net

The electronic and optical properties of a molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more polarizable and reactive. mdpi.comnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. ijsr.net These descriptors, derived from conceptual DFT, provide a framework for understanding and predicting chemical behavior. frontiersin.org Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). A lower value of μ often characterizes a better nucleophile. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons. Calculated as ω = μ² / (2η). A high value indicates a good electrophile. mdpi.comijsr.net

DFT calculations on various cyanoacetamide derivatives have shown that these parameters are invaluable for comparing the reactivity and stability of different molecular structures. researchgate.netnih.gov For instance, a small HOMO-LUMO gap in a cyanoacetamide derivative would suggest that charge transfer can easily occur within the molecule, indicating high chemical reactivity. nih.gov

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron; indicates electron-donating ability. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or change in electron cloud. Hard molecules are less reactive. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness. Soft molecules are more reactive. |

| Electrophilicity Index (ω) | ω = (μ² / 2η) | Describes the propensity of a species to accept electrons. |

DFT is a powerful tool for mapping the potential energy surface (PES) of a chemical reaction, which helps in elucidating detailed reaction mechanisms. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. researchgate.net

Cyanoacetamide and its derivatives are versatile precursors in various chemical transformations, including multicomponent reactions like the Gewald reaction to form 2-aminothiophenes. nih.govnih.gov Computational studies can model these complex reaction sequences step-by-step. The process involves identifying all stationary points on the PES. Reactants and products are located at local minima, while transition states (TS) correspond to saddle points, representing the maximum energy along the reaction coordinate. researchgate.net

A key aspect of this analysis is the characterization of transition state structures. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects the reactant and product. researchgate.net For example, in the tautomeric conversion of cyanoacetamide to the cyanoacetiminol form, DFT can model the proton transfer, locate the transition state, and describe the structural rearrangement from the amide to the iminol tautomer. researchgate.net

The activation energy (Ea) of a reaction is the energy barrier that must be overcome for reactants to transform into products. It is calculated as the difference in energy between the transition state and the reactants (Ea = ETS - EReactants). aps.org DFT provides a robust method for accurately calculating these energy barriers. aps.orgudelar.edu.uy

The magnitude of the activation energy is directly related to the reaction rate; a lower activation energy implies a faster reaction. Computational studies can compare the activation energies of different possible reaction pathways to predict the most favorable one. For instance, in the formation of dimethyl carbonate from methanol (B129727) and CO, DFT calculations were used to compare two proposed pathways, revealing that the path with the lower rate-limiting activation barrier was the dominant mechanism. mdpi.com

In the context of cyanoacetamide, theoretical modeling of its tautomeric transformation showed a low activation energy of 2.9 kcal/mol for the conversion of the amide to the iminol form in the presence of a catalyst, indicating a facile process. researchgate.net Conversely, the reverse reaction was found to have a high activation energy of 33.5 kcal/mol, suggesting the iminol form is less stable and readily converts back to the amide form under certain conditions. researchgate.net

Table 2: Example of a DFT-Calculated Reaction Energy Profile

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials in their optimized geometry. | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate. | +25.0 |

| Intermediate | A metastable species formed during the reaction. | -5.0 |

| Products | Final materials in their optimized geometry. | -15.0 |

| Activation Energy (Ea) | Energy difference between TS and Reactants. | +25.0 |

| Reaction Enthalpy (ΔH) | Energy difference between Products and Reactants. | -15.0 |

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical aspect of the chemistry of many organic molecules, including those with amide functionalities like 2-amino-2-cyanoacetamide (B1359851). The compound can potentially exist in different tautomeric forms, such as amino-imino and amide-iminol (a specific type of keto-enol) forms. researchgate.net The relative population of these tautomers can significantly affect the molecule's reactivity and biological activity. orientjchem.org

DFT calculations are highly effective for studying tautomeric equilibria. jocpr.comjocpr.com By computing the electronic energies, enthalpies, and Gibbs free energies of all possible tautomers, the most stable form can be identified. jocpr.com The tautomer with the lowest Gibbs free energy is the most predominant species at equilibrium. orientjchem.org

Furthermore, the equilibrium constant (KT) for the tautomeric conversion can be calculated from the difference in Gibbs free energy (ΔG) between the tautomers using the equation ΔG = -RT ln(KT).

The influence of the environment on tautomeric stability is also crucial. Solvation effects can be incorporated into DFT calculations using models like the Polarizable Continuum Model (PCM). jocpr.comjocpr.com Studies on similar molecules have shown that the polarity of the solvent can significantly shift the equilibrium by preferentially stabilizing more polar tautomers. orientjchem.org For example, for cyanuric acid, the keto tautomer was found to be the most stable form both in the gas phase and in various solvents. jocpr.com

Table 3: Hypothetical Relative Stabilities of 2-Amino-2-cyanoacetamide Tautomers

| Tautomer Form | Description | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in Water (kcal/mol) |

|---|---|---|---|

| Amide-Amino | The standard structure. | 0.00 (Reference) | 0.00 (Reference) |

| Iminol-Amino | Proton transfer from amide oxygen to nitrogen. | +12.5 | +9.8 |

| Amide-Imino | Proton transfer from amino nitrogen to cyano nitrogen. | +18.2 | +15.1 |

While quantum chemical calculations like DFT are excellent for studying static properties and reaction profiles, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD is a computational technique that simulates the physical movements of atoms and molecules, offering a view of the system's evolution under specific environmental conditions like temperature, pressure, and solvent. nih.gov

For a compound like 2-amino-2-cyanoacetamide, MD simulations can be used to study its conformational stability, its interactions with solvent molecules, or its binding stability within a protein's active site. nih.gov The simulation starts with an initial set of positions and velocities for all atoms, and Newton's equations of motion are solved iteratively to trace their trajectories over a set period, often on the nanosecond to microsecond scale. nih.gov

The analysis of an MD trajectory can reveal important information about the system's stability and flexibility. Common parameters analyzed include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of a molecule's atoms over time from a reference structure. A stable RMSD value indicates that the molecule has reached equilibrium and is conformationally stable. nih.gov

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility. nih.gov

Radius of Gyration (Rg): Represents the compactness of a molecule. A stable Rg value suggests that the molecule is maintaining a consistent shape and is not unfolding. nih.gov

In a study on α,β-unsaturated cyanoacetamide derivatives, a 50-nanosecond MD simulation was performed to evaluate the stability of a ligand-protein complex, analyzing RMSD and RMSF to confirm that the compound maintained a stable conformation in the binding site. nih.gov

Table 4: Key Parameters in Molecular Dynamics Simulation Analysis

| Parameter | Description | Interpretation |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the conformational deviation of the molecule from a reference structure over time. | A plateau in the RMSD plot indicates the system has reached structural equilibrium. |

| RMSF (Root-Mean-Square Fluctuation) | Calculates the fluctuation of each atom or residue around its average position. | Peaks in the RMSF plot highlight flexible regions of the molecule or protein. |

| Rg (Radius of Gyration) | Measures the overall compactness of the structure. | A stable Rg value over time suggests the molecule maintains its overall fold and shape. |

| Hydrogen Bonds | Tracks the number and lifetime of hydrogen bonds formed during the simulation. | Important for assessing the stability of interactions, especially in biological systems. |

Monte Carlo (MC) Simulations for Adsorption and Interaction Mechanisms

Monte Carlo (MC) simulations are a computational method used to study the adsorption and interaction of molecules on various surfaces. In the context of cyanoacetamide and its derivatives, MC simulations are employed to understand how these molecules arrange themselves on a surface and to quantify the strength of their interactions, which is particularly relevant in fields like corrosion inhibition. researchgate.net

The simulation process involves randomly sampling a vast number of possible configurations of the inhibitor molecule on a given surface (e.g., a metal surface in an aqueous solution) and calculating the energy for each configuration. By using statistical mechanics principles, the simulation identifies the lowest energy (most stable) adsorption configurations.

Detailed research findings from studies on cyanoacetamide derivatives show that these molecules tend to adsorb on surfaces in a planar orientation, allowing for maximum surface coverage and interaction between the molecule's active sites and the surface atoms. researchgate.net The primary outputs of these simulations are the adsorption energies, which indicate the stability of the adsorbed layer. A higher negative value for adsorption energy signifies a stronger and more spontaneous adsorption process. researchgate.net These simulations can also elucidate the components of this interaction, including contributions from van der Waals forces and electrostatic interactions.

Table 1: Illustrative Monte Carlo Simulation Output for Adsorption of a Cyanoacetamide Derivative

This table represents typical data obtained from MC simulations for the adsorption of inhibitor molecules on a surface.

| Parameter | Value (kJ/mol) | Interpretation |

| Total Adsorption Energy | -150.2 | Strong, spontaneous adsorption on the surface. |

| Rigid Adsorption Energy | -142.5 | Energy released when the unrelaxed molecule adsorbs. |

| Deformation Energy | 7.7 | Energy penalty required to change the molecule's conformation upon adsorption. |

| Adsorption Energy of Water | -25.8 | Energy associated with the displacement of water molecules from the surface. |

Data is conceptual and derived from methodologies described in the literature. researchgate.net

In Silico Modeling of Reaction Selectivity and Regiochemistry

In silico modeling is crucial for predicting and understanding the selectivity of chemical reactions, particularly regiochemistry, which concerns the preferential formation of one constitutional isomer over another. For reactions involving 2-cyanoacetamide (B1669375), computational methods like semi-empirical molecular orbital calculations and Density Functional Theory (DFT) are used to rationalize and predict the product distribution. researchgate.netresearchgate.net

A notable example is the condensation reaction between 2-aroyl-cyclohexanones and 2-cyanoacetamide, which can lead to two different regioisomeric products: a tetrahydroquinoline or a tetrahydroisoquinoline derivative. researchgate.net Computational studies have demonstrated a clear correlation between the electronic nature of substituents on the aryl ring of the 2-aroyl-cyclohexanone and the ratio of the resulting product isomers. researchgate.net

The regioselectivity of these reactions is analyzed using Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. researchgate.net For the reaction with 2-cyanoacetamide, semi-empirical AM1 calculations on the 2-aroyl-cyclohexanone starting material show a direct relationship between the energy of the LUMO and the regioisomeric product ratio. researchgate.net Electron-withdrawing groups on the aryl ring lower the LUMO energy, affecting the reaction pathway and favoring one regioisomer over the other. researchgate.net This predictive capability is invaluable for designing synthetic routes to obtain a desired isomer with high selectivity. researchgate.net

Table 2: Correlation of Substituent Electronic Effects with Regioisomeric Product Ratio in the Reaction of 2-Aroyl-cyclohexanones with 2-Cyanoacetamide

This table illustrates the relationship between the electronic properties of the para-substituent on the aryl ring and the resulting product ratio, as determined by computational and experimental studies.

| para-Substituent (on Aryl Ring) | Hammett Sigma (σp) Value | Product Ratio (Tetrahydroquinoline : Tetrahydroisoquinoline) |

| OCH₃ | -0.27 | 1 : 99 |

| CH₃ | -0.17 | 10 : 90 |

| H | 0.00 | 25 : 75 |

| Cl | 0.23 | 45 : 55 |

| CN | 0.66 | 70 : 30 |

| NO₂ | 0.78 | 85 : 15 |

Data derived from trends described in scientific literature. researchgate.net

Applications in Chemical Synthesis and Materials Science Research

Precursor Role in the Synthesis of Complex Organic Molecules

2-Amino-2-cyanoacetamide (B1359851) hydrochloride serves as a valuable precursor in the synthesis of a diverse array of complex organic molecules, particularly heterocyclic compounds. The presence of multiple reactive sites—the amino group, the cyano group, and the active methylene (B1212753) group—allows for its participation in a variety of cyclization and condensation reactions. upc.eduuoc.ac.inresearchgate.net

Cyanoacetamide and its derivatives are well-established synthons for constructing biologically significant heterocyclic systems such as pyridines, pyrimidines, thiazoles, and quinolinones. tubitak.gov.trekb.eg These heterocyclic cores are prevalent in many pharmacologically active compounds. The reactivity of the cyanoacetamide moiety enables its use in multicomponent reactions (MCRs), which are efficient one-pot syntheses for generating molecular diversity. nih.govresearchgate.net For instance, cyanoacetamides are key starting materials in the Gewald three-component reaction for the synthesis of highly substituted 2-aminothiophenes, which are important pharmaceutical intermediates. nih.gov Similarly, they are employed in Friedländer-type reactions to produce quinoline (B57606) derivatives, a scaffold found in numerous bioactive molecules. mdpi.comnih.gov

The general synthetic utility of cyanoacetamides in forming complex heterocyclic structures is summarized in the table below.

| Heterocyclic System | Synthetic Route Involving Cyanoacetamide Moiety | Reference |

| Pyridines | Reaction with 1,3-dicarbonyl compounds or their equivalents. | researchgate.net |

| Pyrimidines | Condensation with amidines or guanidines. | ekb.eg |

| Thiophenes | Gewald reaction with a carbonyl compound and elemental sulfur. | nih.gov |

| Quinolines | Friedländer annulation with 2-aminobenzaldehydes or ketones. | mdpi.comnih.gov |

| Pyrazoles | Reaction with hydrazine (B178648) derivatives. | researchgate.net |

While many studies focus on N-substituted cyanoacetamides, the fundamental reactivity of the 2-amino-2-cyanoacetamide core suggests its applicability in similar synthetic transformations to yield complex, poly-functionalized heterocyclic compounds. researchgate.net

Intermediate in the Development of Non-Biological Functional Materials

The application of 2-amino-2-cyanoacetamide hydrochloride as a direct intermediate in the development of non-biological functional materials such as polymers or metal-organic frameworks (MOFs) is not extensively documented in publicly available literature. However, the constituent functional groups of the molecule, namely the amino and cyano groups, are known to be valuable in the synthesis and modification of functional materials.

Amino groups are frequently introduced into materials to enhance properties such as solubility, processability, and to provide sites for further functionalization. researchgate.net In the context of polymers, amino-functionalized monomers can be incorporated to create materials with specific binding capabilities or to act as cross-linking sites. The presence of an amino group can also facilitate the dispersion of nanomaterials. researchgate.net

The nitrile (cyano) group in polymers, such as polyacrylonitrile, is a versatile functional group that can be chemically modified to introduce other functionalities, thereby altering the material's properties for applications like adsorption of metal ions. researchgate.net While isocyanide-based polymers have been developed for various optical applications, the direct polymerization involving cyanoacetamides is less common. acs.org

In principle, the bifunctionality of 2-amino-2-cyanoacetamide could be exploited in step-growth polymerization to form polyamides or other functional polymers. However, specific examples of such applications are not readily found in the current body of scientific literature. The self-assembly of amino acids and their derivatives into functional biomaterials is an active area of research, suggesting a potential, though unexplored, avenue for related molecules like 2-amino-2-cyanoacetamide. beilstein-journals.org

Fundamental Investigations into Corrosion Inhibition Mechanisms using Derivatives

Derivatives of amino acids and cyanoacetamides have been the subject of fundamental investigations into their mechanisms of corrosion inhibition for various metals and alloys, particularly steel in acidic media. uoc.ac.inresearchgate.netsymbiosisonlinepublishing.comresearchgate.netnih.gov The efficacy of these molecules as corrosion inhibitors is primarily attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. symbiosisonlinepublishing.com

The adsorption process can occur through several interaction modes:

Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (nitrogen and oxygen) in the inhibitor molecule and the vacant d-orbitals of the metal atoms. symbiosisonlinepublishing.com

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. symbiosisonlinepublishing.com

Derivatives of 2-amino-2-cyanoacetamide would possess multiple active centers for adsorption, including the amino group, the amide group, and the cyano group. The presence of these functional groups is expected to facilitate strong adsorption onto a metal surface.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to study the effectiveness and mechanism of corrosion inhibitors. upc.eduuoc.ac.inresearchgate.netresearchgate.net Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the corrosion potential and current density. uoc.ac.in EIS provides information about the charge transfer resistance at the metal-solution interface, which is inversely proportional to the corrosion rate. An increase in charge transfer resistance in the presence of an inhibitor indicates the formation of a protective film. researchgate.netresearchgate.net

Quantum chemical calculations and molecular dynamics simulations are also employed to theoretically investigate the adsorption behavior and inhibition mechanism of these molecules. mdpi.comresearchgate.netresearchgate.netrsc.org These studies can provide insights into the electronic properties of the inhibitor molecules and their interaction with the metal surface.

While specific studies on derivatives of this compound as corrosion inhibitors are not prevalent, the extensive research on related amino acid and cyanoacetamide derivatives provides a strong basis for understanding their potential mechanisms. researchgate.netsymbiosisonlinepublishing.com

Utilization in Analytical Derivatization for Spectrofluorimetric Analysis (as a reagent)

In the field of analytical chemistry, 2-cyanoacetamide (B1669375) is a well-known derivatizing reagent used in spectrofluorimetric analysis. science.gov Derivatization is a technique used to convert a non-fluorescent or weakly fluorescent analyte into a highly fluorescent product, thereby enhancing the sensitivity and selectivity of its determination.

The reaction of 2-cyanoacetamide with certain analytes, often under basic conditions and with heating, leads to the formation of fluorescent products. This methodology has been successfully applied to the determination of a variety of compounds, including reducing carbohydrates and pharmaceuticals. nih.govnih.gov The mechanism of the derivatization reaction typically involves the active methylene group of 2-cyanoacetamide participating in a condensation reaction with a suitable functional group on the analyte molecule, followed by cyclization and rearrangement to form a fluorescent heterocyclic system.

While 2-cyanoacetamide is established in this role, the utilization of this compound as a derivatizing reagent for spectrofluorimetric analysis is not well-documented. The presence of an additional amino group at the α-position could potentially influence its reactivity and the photophysical properties of the resulting derivatives. This amino group could either participate in the derivatization reaction, leading to different fluorescent products, or it could alter the electronic properties of the cyanoacetamide moiety, affecting the fluorescence quantum yield of the final adduct.

The principles of using fluorescent derivatizing reagents are outlined in the following table.

| Reagent Type | General Reaction | Analyte Functional Group | Reference |

| o-Phthalaldehyde (OPA) | Forms fluorescent isoindole derivatives. | Primary amines | mdpi.com |

| Fluorescamine | Forms fluorescent pyrrolinone derivatives. | Primary amines | researchgate.net |

| Dansyl Chloride | Forms fluorescent sulfonamide derivatives. | Primary and secondary amines, phenols | google.com |

| 2-Cyanoacetamide | Forms fluorescent heterocyclic derivatives. | Carbonyls, α-amino acids, etc. | nih.govscience.govnih.gov |

Further research would be necessary to explore the potential of this compound as a novel fluorescent tagging reagent and to characterize its derivatization reactions and the photophysical properties of its products.

Future Research Directions and Emerging Paradigms for 2 Amino 2 Cyanoacetamide

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of 2-amino-2-cyanoacetamide (B1359851) and its derivatives. Current research in related cyanoacetamide chemistry often relies on traditional base catalysts, such as piperidine (B6355638) or triethylamine (B128534), for reactions like Knoevenagel condensations. researchgate.netnih.gov While effective, these catalysts can present challenges in terms of reaction rates, yields, and purification.

Future explorations will likely focus on more sophisticated catalysts to improve reaction outcomes. For instance, triarylstibine-modified cobalt carbonyl complexes have shown high efficiency in the reductive N-alkylation of primary amides, a reaction type relevant to cyanoacetamide derivatives, achieving yields up to 90%. researchgate.net The application of such advanced organometallic catalysts could enable new transformations that are currently inaccessible.

Table 1: Comparison of Catalytic Systems in Cyanoacetamide Chemistry

| Catalyst Type | Example | Reaction Type | Advantages | Potential for 2-Amino-2-cyanoacetamide |

| Homogeneous Organometallic | Triarylstibine-modified Co₂(CO)₈ | Reductive N-alkylation | High efficiency and yield. researchgate.net | Enabling new, selective C-N bond formations. |

| Heterogeneous Solid Base | KF-Alumina | Condensation | Solvent-free conditions, easy separation. researchgate.net | Greener synthesis of derivatives. |

| Organic Base | N-Methylpiperazine | Knoevenagel Condensation | High yields, solvent-free. researchgate.net | Efficient synthesis of α,β-unsaturated derivatives. |

| Biocatalyst | Enzymes | Hydrolysis, Amidation | High selectivity, mild conditions. | Asymmetric synthesis and green chemistry applications. |

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. chiralpedia.com Given that 2-amino-2-cyanoacetamide possesses a chiral center at the α-carbon, the development of asymmetric synthetic routes to access specific stereoisomers is a significant and valuable research direction.

A primary strategy for achieving this is through asymmetric catalysis. The Strecker reaction, a classic method for synthesizing α-aminonitriles, can be rendered enantioselective through the use of chiral organocatalysts. nih.govmdpi.com Researchers are continually developing new catalysts, such as those based on chiral vicinal diamines or proline-derivatives, to improve the enantioselectivity of these transformations. mdpi.com Applying these advanced organocatalytic methods to a Strecker-type synthesis involving the precursors of 2-amino-2-cyanoacetamide could provide a direct route to enantiopure forms of the molecule.

Another powerful approach involves the use of chiral metal complexes. Chiral Ni(II) complexes, for example, have been successfully used as chiral auxiliaries for the asymmetric synthesis of various α-amino acids. nih.gov This methodology could be adapted for 2-amino-2-cyanoacetamide, where a chiral ligand guides the stereochemical outcome of a key bond-forming step, followed by removal of the auxiliary to yield the desired enantiomerically enriched product. The search for new, highly effective chiral catalysts and ligands remains a dynamic field of research. chiralpedia.com

Integration with Flow Chemistry and Automated Synthesis Technologies